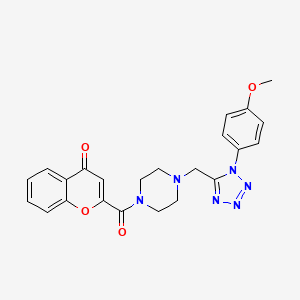
2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one is a sophisticated molecule belonging to the chromenone family, functionalized with a tetrazole ring, a piperazine moiety, and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one typically involves multiple steps:
Formation of the Chromenone Core: The chromenone nucleus is synthesized via the condensation of appropriate phenolic and carboxylic acid derivatives under acidic conditions.
Tetrazole Ring Introduction: The 4-methoxyphenyl tetrazole is generally prepared through the cyclization of 4-methoxyphenyl nitrile with sodium azide in the presence of a catalyst.
Coupling with Piperazine: The tetrazole intermediate is then linked to piperazine via a substitution reaction, usually facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Final Assembly: The resulting intermediate is then subjected to a final condensation with the chromenone core under mild conditions, yielding the target compound.
Industrial Production Methods
On an industrial scale, the preparation of this compound would involve optimization of each synthetic step to maximize yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are crucial to obtaining the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Under specific conditions, the compound can undergo oxidation, affecting the methoxyphenyl or tetrazole moieties.
Reduction: Reduction reactions can target the chromenone core, potentially altering its structural conformation.
Substitution: Electrophilic and nucleophilic substitution reactions can modify various functional groups, providing derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines and thiols under suitable catalysts and solvents.
Major Products
Depending on the reaction conditions, the major products can include oxidized chromenone derivatives, reduced tetrazole variants, and substituted piperazine complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Utilized as a building block for synthesizing complex organic molecules. Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways. Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties. Industry: Used in the development of advanced materials and as a precursor in chemical manufacturing processes.
Wirkmechanismus
The compound exerts its effects through various molecular targets. In medicinal chemistry, it is believed to interact with enzyme active sites, disrupting biological processes such as signal transduction and gene expression. Its ability to bind with high affinity to specific proteins and enzymes makes it a candidate for therapeutic applications. The pathways involved often include the inhibition of kinases, disruption of cell cycle regulation, and modulation of inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Compared to other chromenone and tetrazole derivatives, 2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one is unique due to its multifaceted structure and broad spectrum of activity. Similar compounds might include:
Flavones: Known for their antioxidant and anti-inflammatory properties.
Quinolines: Widely used in antimalarial and antibacterial treatments.
Benzimidazoles: Investigated for antiparasitic and antifungal applications.
These related compounds share structural similarities but differ in their specific biological activities and applications, underscoring the distinctiveness of the target compound in scientific research.
Hope this dives deep enough into the fascinating world of this compound! Feel free to ask more about any section.
Eigenschaften
IUPAC Name |
2-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4/c1-32-17-8-6-16(7-9-17)29-22(24-25-26-29)15-27-10-12-28(13-11-27)23(31)21-14-19(30)18-4-2-3-5-20(18)33-21/h2-9,14H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJAOFCWYGWUPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














